Acetic methylcarbamothioic anhydride
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Overview
Description
Acetic methylcarbamothioic anhydride is an organic compound that belongs to the class of anhydrides. It is a derivative of acetic acid and methylcarbamothioic acid. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic methylcarbamothioic anhydride can be synthesized through the reaction of acetic anhydride with methylcarbamothioic acid. The reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions often involve heating the reactants to a specific temperature to facilitate the formation of the anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where acetic anhydride and methylcarbamothioic acid are combined under controlled conditions. The process may include steps such as purification and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic methylcarbamothioic anhydride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thioesters or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the anhydride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioesters and thiols.
Substitution: Amides, esters, and thioesters.
Scientific Research Applications
Acetic methylcarbamothioic anhydride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Research into its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific functional groups.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of acetic methylcarbamothioic anhydride involves nucleophilic attack on the carbonyl carbon of the anhydride group. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Acetic anhydride: A simpler anhydride used widely in acetylation reactions.
Methylcarbamothioic anhydride: Another anhydride with similar reactivity but different functional groups.
Propionic anhydride: An anhydride with a longer carbon chain, used in similar types of reactions.
Uniqueness
Acetic methylcarbamothioic anhydride is unique due to the presence of both acetic and methylcarbamothioic groups, which impart distinct reactivity and properties. This dual functionality allows it to participate in a broader range of chemical reactions compared to simpler anhydrides.
Properties
Molecular Formula |
C4H7NO2S |
---|---|
Molecular Weight |
133.17 g/mol |
IUPAC Name |
methylcarbamothioyl acetate |
InChI |
InChI=1S/C4H7NO2S/c1-3(6)7-4(8)5-2/h1-2H3,(H,5,8) |
InChI Key |
OEGIOYAKRWHJHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(=S)NC |
Origin of Product |
United States |
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